molecular formula C9H12ClNS B2395209 (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride CAS No. 2470279-97-9

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride

Cat. No. B2395209
CAS RN: 2470279-97-9
M. Wt: 201.71
InChI Key: JELZSLALSHPFKT-VTLYIQCISA-N
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Description

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride, commonly known as PSC, is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in drug discovery. PSC is a chiral compound with two enantiomers, (1R,2R)-PSC and (1S,2S)-PSC. In

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a critical reaction in organic synthesis. Lifchits and Charette (2008) demonstrated this process using methyl 1-nitrocyclopropanecarboxylates, which proceed at room temperature while preserving enantiomeric purity. This methodology contributes to the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, illustrating the compound's utility in developing therapeutic agents (Lifchits & Charette, 2008).

Synthesis of Potential Antidepressants

In the field of medicinal chemistry, the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, as reported by Bonnaud et al. (1987), represents a significant step forward. These compounds have shown potential as antidepressants, with several derivatives displaying more activity than traditional medications such as imipramine and desipramine. This research not only highlights the chemical versatility of cyclopropane derivatives but also their potential therapeutic value (Bonnaud et al., 1987).

Catalytic Synthesis and Drug Development

Wang, Liu, and Tsai (2019) developed an efficient process for the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a crucial building block for Ticagrelor synthesis. Their work showcases the application of enzymatic catalysis to achieve quantitative improvements in enzyme activity and enantioselectivity. This research underscores the compound's relevance in synthesizing optically pure pharmaceutical intermediates, offering insights into enzymatic performance and potential applications in drug synthesis (Wang, Liu, & Tsai, 2019).

Oxidation Reactions and Nitrenium Ions

Hiyama, Koide, and Nozaki's study on the oxidation of cyclopropylamines and aziridines with lead tetraacetate highlights the compound's role in organic reaction mechanisms. This research provides valuable insights into the generation of nitrenium ions and offers novel methods for C=C bond cleavage, illustrating the fundamental chemical properties and reactions of cyclopropane derivatives (Hiyama, Koide, & Nozaki, 1975).

properties

IUPAC Name

(1R,2R)-2-phenylsulfanylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-8-6-9(8)11-7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZSLALSHPFKT-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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